3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-14-5-4-11(17)9-13(14)16(21)20-8-6-12(10-20)23-15-3-2-7-18-19-15/h2-5,7,9,12H,6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEKRWPRIYLYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a base and a solvent such as ethanol.
Introduction of the Benzoyl Group: The benzoyl group is introduced through an acylation reaction using 5-chloro-2-methoxybenzoic acid and a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Formation of the Pyridazine Ring: The pyridazine ring is formed through a condensation reaction involving hydrazine and a suitable dicarbonyl compound.
Coupling of the Pyrrolidine and Pyridazine Rings: The final step involves the coupling of the pyrrolidine and pyridazine rings through an etherification reaction using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the pyridazine ring, leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring and have similar pharmacological activities.
Pyrrolidinone Derivatives: These compounds share the pyrrolidine ring and have been studied for their biological activities.
Uniqueness
3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine is unique due to its specific combination of the pyridazine and pyrrolidine rings, along with the presence of the 5-chloro-2-methoxybenzoyl group
Biological Activity
3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine is a compound belonging to the class of pyridazine derivatives, known for their diverse pharmacological properties. This article explores its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, based on various research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
Synthetic Routes
The synthesis involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using suitable precursors.
- Introduction of the Benzoyl Group : Acylation reactions with 5-chloro-2-methoxybenzoic acid.
- Formation of the Pyridazine Ring : A condensation reaction involving hydrazine and a dicarbonyl compound is utilized.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has been investigated for its anticancer potential. Studies show that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases in cell signaling pathways, leading to decreased cell viability and induced apoptosis .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
Anti-inflammatory Properties
In addition to antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases. The mechanism likely involves the inhibition of NF-kB signaling pathways.
Case Studies
- Study on Antimicrobial Effects : A recent study evaluated the efficacy of various pyridazine derivatives, including our compound, against resistant bacterial strains. Results showed that it significantly inhibited bacterial growth and biofilm formation.
- Anticancer Research : Another study focused on the compound's effects on breast cancer cells. It was found to induce apoptosis through caspase activation and mitochondrial dysfunction.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine?
- Methodology : Synthesis typically involves multi-step reactions starting from precursors like substituted pyrrolidines and pyridazine derivatives. For example:
Pyrrolidine functionalization : Introduce the 5-chloro-2-methoxybenzoyl group to the pyrrolidine scaffold via nucleophilic acyl substitution under anhydrous conditions .
Oxy-linkage formation : Couple the functionalized pyrrolidine to pyridazine using Mitsunobu or SNAr reactions, depending on the reactivity of the hydroxyl group .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .
Q. How can researchers characterize the compound’s solubility and stability for in vitro assays?
- Methodology :
- Solubility : Test in DMSO (primary solvent), followed by dilution into aqueous buffers (PBS, pH 7.4). Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct accelerated degradation studies under varying pH (2–9), temperatures (4°C, 25°C, 37°C), and light exposure. Monitor via LC-MS for decomposition products .
Q. What spectroscopic techniques are essential for structural elucidation?
- Approach :
- NMR : H/C NMR to confirm substituent positions (e.g., methoxy, chloro groups) and pyrrolidine-pyridazine linkage .
- FT-IR : Validate carbonyl (C=O) and ether (C-O-C) functional groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHClNO) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scale-up studies?
- Methodology :
- Reaction Optimization : Use design of experiments (DoE) to test variables like catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (DMF vs. THF), and temperature .
- Impurity Profiling : Identify byproducts (e.g., dehalogenated intermediates) via LC-MS and adjust reaction stoichiometry to suppress side reactions .
- Case Study : highlights solvent-dependent yield improvements (e.g., 60% → 85% with DMF/water mixtures) .
Q. What strategies validate the compound’s interaction with biological targets (e.g., kinases)?
- Approach :
- Molecular Docking : Use software (AutoDock Vina) to predict binding to kinase active sites (e.g., TrkA homology models) .
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) .
- Enzymatic Inhibition : Test IC values in kinase inhibition assays (e.g., ADP-Glo™ for ATP-competitive inhibitors) .
Q. How can researchers address contradictions in reported biological activity data?
- Methodology :
- Comparative Analysis : Replicate assays under standardized conditions (e.g., cell line, incubation time) to isolate variables .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Orthogonal Validation : Cross-verify results with CRISPR-edited cell models or in vivo efficacy studies .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Approach :
- ADME Prediction : Tools like SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .
- MD Simulations : Assess stability in physiological conditions (e.g., solvation free energy, protein-ligand binding dynamics) .
Data Contradiction Analysis
Q. How to resolve conflicting data on the compound’s stability in aqueous buffers?
- Root Cause : Variability in buffer composition (e.g., ionic strength, divalent cations) or oxidation potential .
- Solution :
Standardize buffer preparation (e.g., Chelex-treated PBS to remove metal contaminants) .
Use antioxidants (e.g., 0.1% ascorbic acid) to mitigate radical-induced degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
